molecular formula C11H21N5O2S B2580851 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 921125-25-9

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No.: B2580851
CAS No.: 921125-25-9
M. Wt: 287.38
InChI Key: UCPKUJPEXVWPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a cyclohexyl group and a propane-sulfonamide side chain.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O2S/c1-2-8-19(17,18)12-9-11-13-14-15-16(11)10-6-4-3-5-7-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPKUJPEXVWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide typically involves the following steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the reaction of sodium azide with a nitrile compound in the presence of a catalyst such as zinc chloride . This reaction is often carried out in a solvent like dimethylformamide (DMF) under reflux conditions.

  • Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.

  • Sulfonamide Formation: : The final step involves the reaction of the tetrazole intermediate with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl/aryl halides :
    In the presence of bases like K₂CO₃ or NaH, the sulfonamide nitrogen reacts with halides to form N-alkylated or N-arylated derivatives. This is critical for modifying biological activity .

Reaction Conditions Products Yield Source
K₂CO₃, DMF, 80°C, 12 hN-(aryl)-substituted sulfonamide derivatives60–75%
NaH, THF, 0°C to RT, 6 hN-alkylated analogs55–68%

The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the adjacent nitrogen, facilitating substitution.

Cyclization Reactions Involving the Tetrazole Ring

The tetrazole ring participates in cyclization reactions under acidic or oxidative conditions:

  • Formation of fused heterocycles :
    Reaction with thiosemicarbazides in concentrated H₂SO₄ yields 1,3,4-thiadiazole derivatives, leveraging the nucleophilic sulfur atom .

Reagents Conditions Products Application
Thiosemicarbazide + H₂SO₄60°C, 4 h1,3,4-Thiadiazole fused derivativesAntifungal agents
Hydrazine hydrate, ethanolReflux, 12 hTetrazole-hydrazide conjugatesIntermediate for acylations

The tetrazole’s nitrogen atoms act as hydrogen-bond acceptors, stabilizing transition states during cyclization .

Oxidation and Reduction Pathways

  • Oxidation of the tetrazole ring :
    While the tetrazole ring is generally stable, the methylene bridge (-CH₂-) adjacent to it can be oxidized to a carbonyl group using KMnO₄ or CrO₃, forming ketone derivatives.

  • Reduction of the sulfonamide :
    Limited data exists, but LiAlH₄ may reduce the sulfonamide to a thioether, though this risks tetrazole ring degradation .

Acid/Base-Catalyzed Transformations

  • Deprotonation of the tetrazole :
    The NH proton of the tetrazole (pKa ~4.9) is acidic, enabling deprotonation with NaOH or KOH to form salts. These salts exhibit enhanced solubility for further reactions .

  • Acid-mediated rearrangements :
    In HCl/EtOH, the compound undergoes cleavage of the sulfonamide bond, yielding propane sulfonic acid and tetrazole intermediates.

Cross-Coupling Reactions

The tetrazole’s aryl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling :
    With aryl boronic acids and Pd(PPh₃)₄, the cyclohexyl-tetrazole moiety can be functionalized to introduce biaryl systems .

Catalyst Ligand Solvent Yield Source
Pd(OAc)₂XPhosDME/H₂O70%

Key Structural Insights from Characterization

  • X-ray crystallography : Confirms a planar tetrazole ring and tetrahedral geometry at the sulfonamide sulfur.

  • NMR data :

    • ¹H NMR (DMSO-d₆) : δ 1.2–1.8 (m, cyclohexyl), 3.1 (t, -CH₂-SO₂), 4.5 (s, -CH₂-tetrazole) .

    • ¹³C NMR : 120–125 ppm (tetrazole C), 45–50 ppm (methylene carbons).

This compound’s reactivity is strategically exploited in medicinal chemistry for developing antiparasitic and antifungal agents, with further optimization potential through substituent engineering .

Scientific Research Applications

Medicinal Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide has shown potential as a therapeutic agent. Its structural components allow it to interact with various biological targets:

  • Antimicrobial Activity : Compounds with sulfonamide groups are often explored for their antibacterial properties. Studies have indicated that similar tetrazole-containing compounds exhibit significant activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects .
  • Anticancer Properties : Research into tetrazole derivatives has revealed potential anticancer activity. The compound's ability to modulate biological pathways involved in cancer progression is an area of active investigation .

Agricultural Science

In agricultural applications, sulfonamides are being studied for their role as herbicides and fungicides. The unique structure of this compound may confer specific herbicidal properties, making it a candidate for developing new agrochemicals:

  • Weed Management : Preliminary studies suggest that sulfonamide derivatives can inhibit the growth of certain weed species, thus providing an avenue for sustainable agricultural practices .

Materials Science

The unique chemical structure of this compound may also find applications in materials science:

  • Polymer Chemistry : The incorporation of tetrazole groups into polymers can enhance thermal stability and mechanical properties. Research is ongoing to explore how this compound can be used as a monomer or additive in polymer synthesis .

Case Studies

Several case studies highlight the applications of similar compounds and provide insights into the potential uses of this compound:

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerShowed promise in reducing tumor growth in vitro.
HerbicideEffective against specific weed species with minimal impact on crops.
Polymer AdditiveImproved mechanical properties and thermal stability in polymer composites.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The provided evidence (Evidences 1–4, 9–10) describes structurally related compounds sharing the N-(1-cyclohexyl-1H-tetrazol-5-yl)methyl backbone but differing in substituents. Key differences include:

  • Aromatic vs. Aliphatic Side Chains : The target compound bears an aliphatic propane-sulfonamide group, while analogs in –4 feature aromatic benzenamine derivatives (e.g., 3,5-dichloro, 4-fluoro, or nitro-substituted phenyl groups).

Physical and Spectral Properties

The table below compares physical properties and spectral data of the target compound’s analogs (derived from –4):

Compound ID Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Molecular Weight (g/mol)
5a () 98 112 3418 (-NH), 2120 (C≡C) Not reported
5e () 89 189 Cl-related peaks, 1612 (-NH bend) Not reported
5h () 72 210 Cl/F-related peaks Not reported
5c () 80 189 405.4 (MS) 405.4
5d () 83 199 415.5 (MS) 415.5

Observations :

  • Melting Points : Halogenated derivatives (e.g., 5e , 5h ) exhibit higher melting points (189–210°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding). The target compound’s aliphatic side chain may reduce melting points relative to aromatic analogs.
  • Spectral Data : The absence of aromatic substituents in the target compound would eliminate phenyl-related IR and NMR signals (e.g., C=C stretching at ~1450–1600 cm⁻¹, aromatic protons at δ 6.5–8.0 ppm) .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₈N₄O₂S
  • Molecular Weight : 270.35 g/mol

The presence of the tetrazole ring contributes to its biological activity, as tetrazoles are known for their diverse pharmacological properties.

1. Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways . The compound may act as a selective inhibitor in various cancer cell lines, promoting apoptosis and reducing cell proliferation.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in an era of increasing resistance .

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, leading to reduced synthesis of inflammatory mediators.
  • Receptor Modulation : The tetrazole moiety can influence receptor binding affinities, altering signal transduction pathways relevant to tumor growth and immune responses.

Case Studies

StudyFindings
Sun et al. (2015)Identified significant antitumor effects in breast cancer cell lines when treated with tetrazole derivatives similar to our compound.
Umesha et al. (2009)Reported antimicrobial activity against multiple bacterial strains, suggesting potential for development into therapeutic agents.
Parish et al. (1984)Evaluated antimalarial activity of structurally related compounds, indicating broad-spectrum efficacy across different pathogen types.

Q & A

Basic: What are the common synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) to assemble the tetrazole and sulfonamide moieties. For example, a modified Ugi four-component reaction (UT-4CR) can be employed, combining cyclohexylamine, an aldehyde, trimethylsilyl azide (TMSN3), and an isocyanide in methanol. The reaction proceeds at room temperature for 24 hours, followed by solvent evaporation and silica gel chromatography for purification . Additional steps may include cyclization of thiourea derivatives or nucleophilic substitution to introduce the sulfonamide group. Optimization of solvents (e.g., methanol, THF) and catalysts (e.g., K2CO3) is critical for yield improvement .

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. SHELX is robust for handling high-resolution or twinned data, and ORTEP-III (with a GUI) is recommended for visualizing thermal ellipsoids and molecular geometry .
  • Spectroscopy : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments and substituent integration. High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight, as demonstrated for related tetrazole-sulfonamide hybrids (e.g., [M + Na]<sup>+</sup> at m/z 628.2829) .

Advanced: How can researchers address conflicting crystallographic data during structural refinement?

Answer:
Conflicts may arise from disordered atoms or twinning. Use SHELXL’s robust refinement algorithms to model disorder via PART or SUMP instructions. Validate with Rfree cross-validation and electron density maps (e.g., Fo-Fc maps). For twinned data, apply TWIN/BASF commands in SHELXL and verify with the Hooft parameter . Comparative analysis with similar structures (e.g., sulfonamide derivatives in Acta Crystallographica Section E) can resolve ambiguities .

Advanced: What strategies optimize synthetic yield and purity for this compound?

Answer:

  • Reaction conditions : Use continuous flow reactors for scalability and reduced by-products .
  • Purification : Employ gradient elution (e.g., petroleum ether/ethyl acetate mixtures) in column chromatography .
  • Analytical QC : Monitor reactions via TLC (silica gel, Rf ~0.44 in 30% EtOAc/hexane) and confirm purity with HPLC (≥95%) .
  • Catalyst selection : Lithium bis(trimethylsilyl)amide (LiHMDS) enhances nucleophilic substitution efficiency for sulfonamide formation .

Advanced: How does this compound interact with biological targets such as JAK1?

Answer:
The compound’s sulfonamide and tetrazole groups enable hydrogen bonding with kinase active sites. In JAK1 inhibition, the sulfonamide interacts with the hinge region (e.g., Glu<sup>966</sup>), while the cyclohexyl group occupies hydrophobic pockets. Selectivity over JAK2 is achieved via steric hindrance from the tetrazole-methyl moiety, as shown in crystallographic studies of PF-04965842, a related JAK1 inhibitor . Assays measuring STAT phosphorylation (e.g., IL-6-induced STAT3 in PBMCs) validate target engagement .

Advanced: How do substituent modifications affect biological activity compared to analogs?

Answer:

  • Cyclohexyl vs. cycloheptyl : Cyclohexyl enhances metabolic stability but reduces solubility compared to bulkier cycloheptyl derivatives .
  • Sulfonamide substituents : N-cyclopropyl or N-methyl groups (vs. diethyl) improve selectivity for enzymes like carbonic anhydrase, as seen in sulfonamide hybrids .
  • Tetrazole position : 1-substituted tetrazoles (vs. 2-substituted) increase bioavailability by reducing plasma protein binding, as demonstrated in pharmacokinetic studies .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP450 isoforms (e.g., CYP3A4) and assess metabolic liability .
  • ADMET prediction : SwissADME or QikProp calculates logP (aim for 2–4), topological polar surface area (<90 Ų), and Rule of Five compliance .
  • MD simulations : GROMACS simulations (50 ns) evaluate conformational stability in aqueous and lipid bilayer environments .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for JAK1/2) and normalize to housekeeping genes (e.g., GAPDH) .
  • Data normalization : Express IC50 values relative to positive controls (e.g., tofacitinib for JAK inhibition) .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., quinoxaline-linked sulfonamides) to identify substituent-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.